

# Nigakilactone C: A Potential Quassinoid for Anti-Malarial Drug Development

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## Compound of Interest

Compound Name: Nigakilactone C

Cat. No.: B1206246

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## Introduction

The urgent need for novel anti-malarial agents to combat the growing threat of drug-resistant *Plasmodium falciparum* has intensified the exploration of natural products with potent antiplasmodial activity. Among these, the quassinoids, a class of structurally complex triterpenoids derived from plants of the Simaroubaceae family, have emerged as a promising source of lead compounds. While specific research on the anti-malarial potential of **Nigakilactone C** is not extensively documented in publicly available literature, its structural similarity to other well-characterized anti-malarial quassinoids strongly suggests its potential as a valuable candidate for further investigation. This technical guide provides an in-depth overview of the anti-malarial potential of **Nigakilactone C**, drawing upon the established activities of closely related quassinoids such as Simalikalactone D, Simalikalactone E, and Chaparrinone.

## The Anti-Malarial Promise of Quassinoids

Quassinoids have consistently demonstrated potent *in vitro* and *in vivo* activity against *Plasmodium* parasites. These compounds are known to exhibit significant cytotoxicity against various cancer cell lines, and their anti-malarial action is a key area of research.

## In Vitro Antiplasmodial Activity

Numerous quassinoids have shown remarkable potency against both chloroquine-sensitive and chloroquine-resistant strains of *P. falciparum*. The 50% inhibitory concentration (IC<sub>50</sub>) values for several prominent quassinoids are summarized in the table below, highlighting their sub-micromolar to nanomolar efficacy.

Compound	<i>P. falciparum</i> Strain(s)	IC <sub>50</sub>	Reference
Simalikalactone D	FcB1 (CQ-resistant)	10 nM	[1](--INVALID-LINK--)
Simalikalactone E	Multiple strains	24 - 68 nM	[2](--INVALID-LINK--)
Chaparrinone	Not Specified	0.037 µg/mL	[3](--INVALID-LINK--)
Bruceantin	Not Specified	0.0008 µg/mL	[4](--INVALID-LINK--)
Simalikalactone D	Not Specified	0.0009 µg/mL	[4](--INVALID-LINK--)

Table 1: In Vitro Antiplasmodial Activity of Selected Quassinoids

## In Vivo Efficacy

The anti-malarial activity of quassinoids has also been validated in murine malaria models. These studies are crucial for assessing the potential therapeutic efficacy of these compounds in a physiological setting.

Compound	Murine Malaria Model	Dosage	% Inhibition / Activity	Reference
Simalikalactone D	Plasmodium yoelii yoelii	3.7 mg/kg/day (oral)	50% inhibition	[1](--INVALID-LINK--)
Simalikalactone E	Plasmodium vinckei petteri	1 mg/kg/day (oral)	50% inhibition	(--INVALID-LINK--)
Simalikalactone E	Plasmodium vinckei petteri	0.5 mg/kg/day (i.p.)	50% inhibition	(--INVALID-LINK--)
Picrasma javanica Extract	Plasmodium berghei	400 mg/kg	52.5% parasitemia inhibition	[5](--INVALID-LINK--)

Table 2: In Vivo Anti-Malarial Activity of Selected Quassinoids and Related Extracts

## Cytotoxicity

A critical aspect of drug development is assessing the selectivity of a compound for the target pathogen over host cells. The cytotoxic concentration (CC50) of quassinoids against various cell lines provides insight into their therapeutic window.

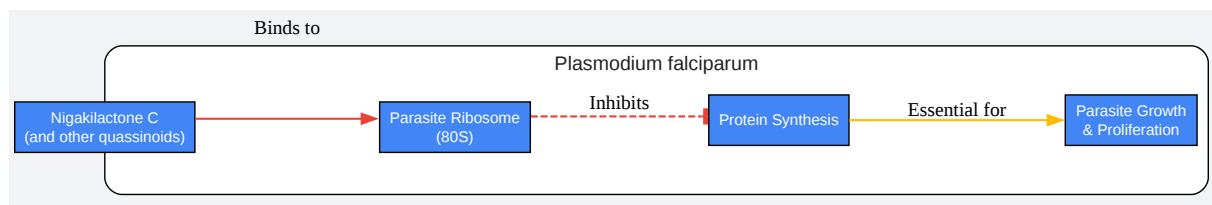
Compound	Cell Line	CC50 / IC50	Reference
Chaparrinone	P-388 cells	0.34 µg/mL	[3](--INVALID-LINK--)
Simalikalactone E	Mammalian cells	Dependent on cell line (good selectivity on non-tumorigenic cells)	[2](--INVALID-LINK--)

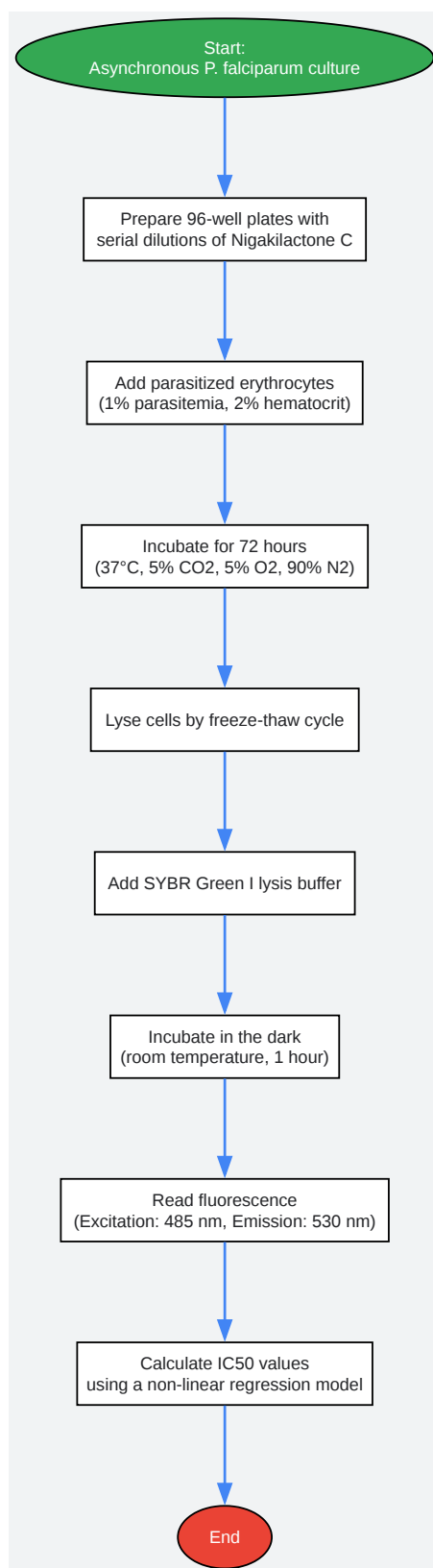
Table 3: Cytotoxicity of Selected Quassinoids

## Postulated Mechanism of Action

While the precise molecular targets of most anti-malarial quassinoids are still under investigation, several studies suggest that their mode of action involves the inhibition of protein

synthesis in the parasite. This is a distinct mechanism compared to many currently used anti-malarial drugs, making quassinoids attractive candidates for overcoming existing resistance.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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